![molecular formula C22H23N3O3 B2898264 2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 498537-64-7](/img/structure/B2898264.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
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Overview
Description
This compound has not been reported to occur naturally and it is chemically synthesized . It is intended to be used as a flavoring substance in specific categories of food, but not intended to be used in beverages .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties was achieved via a Pd-catalyzed C-N cross-coupling . Another study demonstrated that L. fermentum P1 can be used as an effective biocatalyst to obtain (S)-1-(1,3-benzodioxal-5-yl) ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, C17H13BN2O2, was reported . The molecular structure consists of a 1,3-benzodioxole ring system .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the molecular weight of 2-Propenal, 3-(1,3-benzodioxol-5-yl)- is 176.1687 .Scientific Research Applications
Antimicrobial, Anti-Inflammatory, and Antioxidant Activities
Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines have been studied for their antimicrobial, anti-inflammatory, and antioxidant properties. A study found compounds with significant antimicrobial activity against S. aureus, as well as compounds with anti-inflammatory effects superior to diclofenac and high antioxidant activity (Mandzyuk et al., 2020).
Receptor Ligands
Spiropiperidine compounds have been identified as potent and selective σ-receptor ligands. Research has shown that systematic variations in the substituents at the nitrogen atom, the group in position 3, and the ring size of the oxygen heterocycle can influence σ1- and σ2-receptor affinities, demonstrating the compounds' potential in neuroscience and pharmacology (Maier & Wünsch, 2002).
Central Nervous System (CNS) Agents
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential CNS agents indicates a focus on developing novel therapeutic options for CNS disorders. These compounds were synthesized with the anticipation of their activity against CNS targets, suggesting their potential application in treating diseases related to the central nervous system (Bauer et al., 1976).
Ultrasound-Promoted Synthesis
The use of ultrasound-promoted synthesis techniques for creating spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives highlights innovative methods in drug synthesis, which could improve the efficiency and efficacy of compound production (Wang et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor effects , suggesting potential targets within cancerous cells.
Mode of Action
It’s worth noting that similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cells .
Biochemical Pathways
Given its potential antitumor effects , it may be involved in pathways related to cell growth and proliferation.
Result of Action
, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in cancer cells. This suggests that the compound could potentially have a similar effect.
Safety and Hazards
Future Directions
The future directions of similar compounds have been studied. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-24-10-8-22(9-11-24)25-18(16-4-2-3-5-19(16)28-22)13-17(23-25)15-6-7-20-21(12-15)27-14-26-20/h2-7,12,18H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVSMYKUOWDAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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